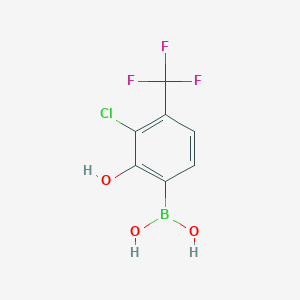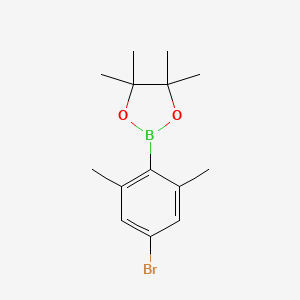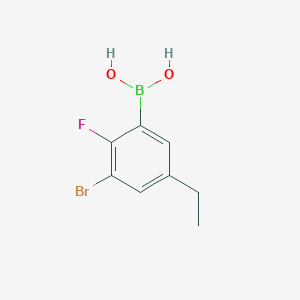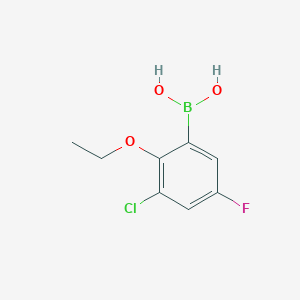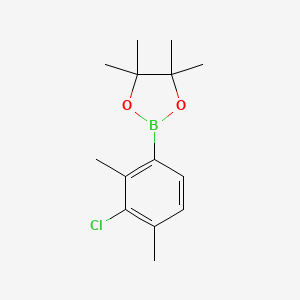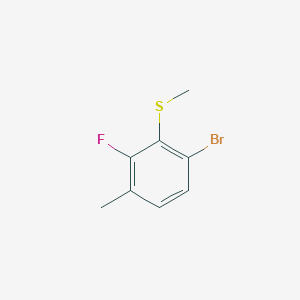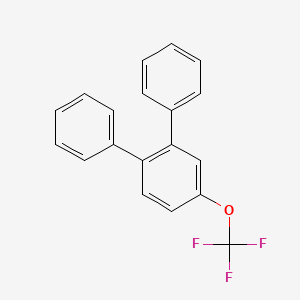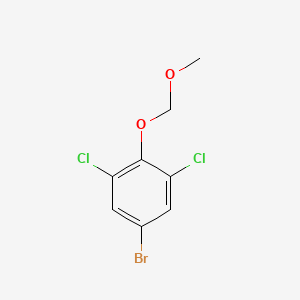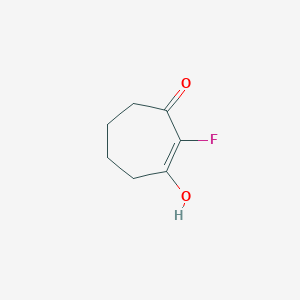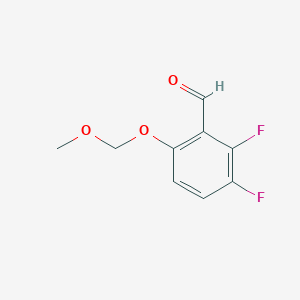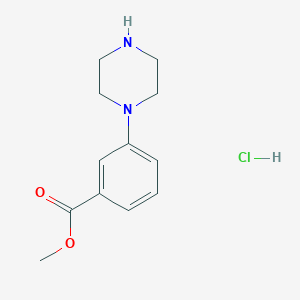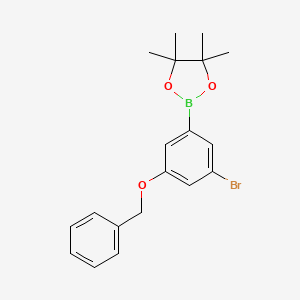
3-(苄氧基)-5-溴苯基硼酸二缩甲醇酯
描述
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester, also known as 2-(3-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a compound with the empirical formula C19H23BO3 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester, are used in various synthesis processes. One of the key methods is the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This method has been applied to various compounds, demonstrating its versatility .Molecular Structure Analysis
The molecular weight of 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester is 310.20 g/mol . The compound’s structure includes a boronic ester moiety, which is a key functional group in its reactivity .Chemical Reactions Analysis
This compound is involved in several chemical reactions, including Suzuki–Miyaura coupling and catalytic protodeboronation . The latter is a valuable but underdeveloped transformation that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a melting point of 58-62 °C . More detailed physical and chemical properties could not be found in the search results.科学研究应用
Suzuki-Miyaura Coupling Reactions
This compound is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides . The Suzuki-Miyaura coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides.
Preparation of Sulfinamide Derivatives
It can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate . Sulfinamides are important in the field of medicinal chemistry due to their biological activities.
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of this compound was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are alkaloids with potential pharmacological properties.
Hydrolysis Studies
Phenylboronic pinacol esters, including this compound, are only marginally stable in water . Therefore, they are often used in studies investigating the hydrolysis of boronic acids and their esters .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Neutron Capture Therapy
As mentioned above, this compound, like other boronic acids and their esters, can be used as a boron-carrier for neutron capture therapy . This is a type of cancer treatment that selectively destroys cancer cells without harming surrounding healthy tissue.
作用机制
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . Protodeboronation is a key step in many chemical transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations .
Pharmacokinetics
While they are usually bench stable and easy to purify, their increased stability can make the removal of the boron moiety at the end of a sequence challenging . Moreover, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds. The protodeboronation process also allows for transformations like the formal anti-Markovnikov alkene hydromethylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
安全和危害
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed with plenty of water. If swallowed, the mouth should be rinsed, and medical help should be sought .
未来方向
属性
IUPAC Name |
2-(3-bromo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPFGNGWAAXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139992 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester | |
CAS RN |
2121515-34-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




